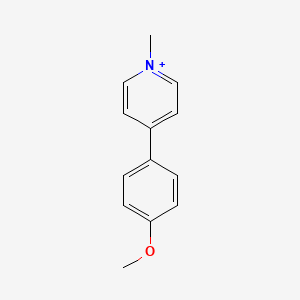
Pyridinium, 4-(4-methoxyphenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-(4-methoxyphenyl)-1-methyl- is a quaternary ammonium compound that features a pyridinium ring substituted with a 4-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(4-methoxyphenyl)-1-methyl- typically involves the reaction of 4-methoxybenzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) overnight. The product is then purified by washing with ethyl acetate and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(4-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the reagents used.
Scientific Research Applications
Pyridinium, 4-(4-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological membranes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Pyridinium, 4-(4-methoxyphenyl)-1-methyl- involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine: Similar structure but with a dimethylamino group instead of a methoxy group.
4-(4-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a pyridinium ring.
Uniqueness
Pyridinium, 4-(4-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
106777-09-7 |
|---|---|
Molecular Formula |
C13H14NO+ |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-14-9-7-12(8-10-14)11-3-5-13(15-2)6-4-11/h3-10H,1-2H3/q+1 |
InChI Key |
MFWLGFBFWGSJHU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















